4-Amino-1-hydroxy-2-phenoxyanthraquinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-1-hydroxy-2-phenoxyanthraquinone is synthesized through the condensation of 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione with phenol in an alkaline medium . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the dye .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-hydroxy-2-phenoxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various anthraquinone derivatives, which are often used in dyeing and pigmentation applications .
Scientific Research Applications
4-Amino-1-hydroxy-2-phenoxyanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other anthraquinone derivatives.
Mechanism of Action
The mechanism of action of 4-Amino-1-hydroxy-2-phenoxyanthraquinone involves its ability to intercalate into nucleic acids, thereby disrupting DNA replication and transcription processes . This intercalation inhibits the activity of topoisomerases, enzymes crucial for DNA unwinding and replication . Additionally, the compound can participate in electron transfer reactions, further contributing to its biological activity .
Comparison with Similar Compounds
1-Amino-4-hydroxy-9,10-anthraquinone: Similar in structure but lacks the phenoxy group, affecting its solubility and reactivity.
1-Amino-2-phenoxy-4-hydroxyanthraquinone: Another derivative with different substitution patterns, leading to variations in color and application.
Uniqueness: 4-Amino-1-hydroxy-2-phenoxyanthraquinone stands out due to its unique combination of amino, hydroxyl, and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in dyeing applications and as a research tool in various scientific fields .
Properties
CAS No. |
93982-34-4 |
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Molecular Formula |
C20H13NO4 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-amino-1-hydroxy-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO4/c21-14-10-15(25-11-6-2-1-3-7-11)20(24)17-16(14)18(22)12-8-4-5-9-13(12)19(17)23/h1-10,24H,21H2 |
InChI Key |
YUTGHDCQYGHVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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